molecular formula C18H29N3O4 B13216457 7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13216457
M. Wt: 351.4 g/mol
InChI Key: RCQRVQDBWZMAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with the molecular formula C18H29N3O4. This compound is primarily used for research purposes and is known for its unique structure, which includes an imidazo[1,2-a]pyrazine core.

Preparation Methods

The synthesis of 7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyrazine core.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reagents such as hydrochloric acid, sodium hydroxide, and various catalysts .

Scientific Research Applications

7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is used in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers use it to study its interactions with biological molecules and its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as:

These compounds share structural similarities but differ in their side chains and functional groups, which can lead to different chemical and biological properties .

Properties

Molecular Formula

C18H29N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-methylpentan-2-yl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C18H29N3O4/c1-11(2)9-12(3)14-15(16(22)23)21-8-7-20(10-13(21)19-14)17(24)25-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,22,23)

InChI Key

RCQRVQDBWZMAFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.